molecular formula C9H17N3 B13339115 5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine

5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine

Cat. No.: B13339115
M. Wt: 167.25 g/mol
InChI Key: UPUSUTPLWYOQSN-UHFFFAOYSA-N
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Description

5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a methyl group and a 2-methylbutyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions. The reaction conditions often include solvents like ethanol or acetonitrile and catalysts such as acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For instance, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-1H-pyrazol-5-amine
  • 3,5-Dimethyl-1H-pyrazole
  • 1-(2-Methylpropyl)-3-methyl-1H-pyrazole

Uniqueness

5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a 2-methylbutyl group on the pyrazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

5-methyl-1-(2-methylbutyl)pyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-4-7(2)6-12-8(3)5-9(10)11-12/h5,7H,4,6H2,1-3H3,(H2,10,11)

InChI Key

UPUSUTPLWYOQSN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1C(=CC(=N1)N)C

Origin of Product

United States

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